molecular formula C24H24N6O2 B2641799 N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 1251549-82-2

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2641799
CAS No.: 1251549-82-2
M. Wt: 428.496
InChI Key: RDQGAWYMPQRBID-UHFFFAOYSA-N
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Description

The compound contains several structural components including a p-tolyl group, a 1H-1,2,3-triazole ring, a piperidin ring, and an indole ring attached to a carboxamide group . These components are common in many biologically active compounds.


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings, which are common in many pharmaceuticals and biologically active compounds . These rings often contribute to the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the carboxamide group. For example, the triazole ring might participate in reactions with electrophiles, and the carboxamide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the heterocyclic rings could affect the compound’s solubility and stability .

Scientific Research Applications

Chemical Synthesis Techniques

  • The N-alkylation of aniline, carboxamides, and heterocyclic compounds demonstrates a convenient and efficient method to produce N-alkylated products, potentially applicable to similar compounds (Hayat et al., 2001).
  • Synthesis involving phosphoric triamides shows the importance of the triazine heterocycle for potency and selectivity, which could be relevant for modifying the triazole component (Shariatinia et al., 2012).

Pharmacological Potential

  • Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, indicating the relevance of carboxamide functionalities in drug development (Norman et al., 1996).
  • Indole and benzimidazole derivatives, including structures similar to the query compound, show promise as selective and potent 5-HT4 receptor antagonists, highlighting the potential pharmacological applications of indole carboxamides (Schaus et al., 1998).

Optimization of Chemical Functionalities

  • Research on the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) demonstrates the significance of specific structural elements, such as chain length and electron-withdrawing groups, for biological activity (Khurana et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures have diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

Future research could involve further exploration of the compound’s synthesis, reactivity, and biological activity. This could include studies to optimize the synthesis process, investigations of the compound’s reactivity under various conditions, and biological assays to determine its activity against different targets .

Properties

IUPAC Name

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-6-8-19(9-7-16)30-15-22(27-28-30)24(32)29-12-10-18(11-13-29)25-23(31)21-14-17-4-2-3-5-20(17)26-21/h2-9,14-15,18,26H,10-13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQGAWYMPQRBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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